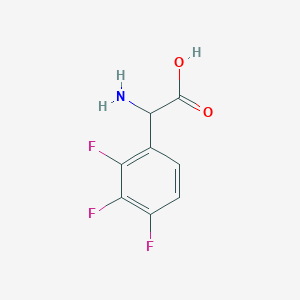

2-amino-2-(2,3,4-trifluorophenyl)acetic Acid

Description

2-Amino-2-(2,3,4-trifluorophenyl)acetic acid (CAS: 1039627-62-7) is a fluorinated amino acid derivative characterized by a trifluorophenyl group attached to the α-carbon of the acetic acid backbone. The fluorine substituents at the 2-, 3-, and 4-positions of the phenyl ring impart unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug design. Fluorinated aromatic systems are prized for their metabolic stability, lipophilicity, and ability to modulate binding interactions via electron-withdrawing effects .

Properties

IUPAC Name |

2-amino-2-(2,3,4-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRPRLBVWKKJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,3,4-trifluorophenyl)acetic acid typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,3,4-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted phenylacetic acids .

Scientific Research Applications

The biological activities of 2-amino-2-(2,3,4-trifluorophenyl)acetic acid are primarily linked to its interaction with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific aminopeptidases, which are enzymes involved in peptide metabolism. Studies have shown that it can inhibit human aminopeptidase N (hAPN) and porcine aminopeptidase (pAPN), which play crucial roles in several metabolic pathways associated with diseases such as cancer and inflammation.

Inhibitory Effects on Aminopeptidases

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| hAPN | Competitive | < 1 µM |

| pAPN | Non-competitive | < 1 µM |

These findings suggest that the compound could be developed into a therapeutic agent for conditions where aminopeptidase activity is dysregulated.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against a panel of human tumor cell lines using the National Cancer Institute's protocols. The results indicated significant growth inhibition rates, particularly against breast and colon cancer cells.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Apoptosis induction |

| HCT116 (Colon) | 20.34 | Cell cycle arrest |

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Therapeutic Applications

Given its biological activities, this compound holds potential for several therapeutic applications:

- Cancer Therapy : As an anticancer agent targeting specific tumor types.

- Inflammation Control : For managing chronic inflammatory conditions.

- Metabolic Disorders : As a potential treatment for diseases associated with aminopeptidase dysregulation.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets, while the amino group facilitates its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Positional Isomers of Trifluorophenylacetic Acid Derivatives

Key Structural Variants :

- 2,3,4-Trifluorophenylacetic Acid (CAS: 1039627-62-7): The compound of interest, with fluorine substituents at ortho, meta, and para positions.

- 2,4,6-Trifluorophenylacetic Acid (CAS: 209991-63-9): Fluorines at symmetric positions (2, 4, 6), reducing steric hindrance compared to the asymmetric 2,3,4-isomer .

- 2,4,5-Trifluorophenylacetic Acid (CAS: 209995-38-0): Fluorines at 2, 4, and 5 positions, creating distinct electronic effects due to proximity of the 4- and 5-fluorines .

Impact of Substitution Patterns :

- Electronic Effects : The 2,3,4-trifluoro substitution creates a strong electron-withdrawing environment, polarizing the phenyl ring and influencing acidity (pKa) of the carboxylic acid group.

- Steric Considerations : Asymmetric substitution (e.g., 2,3,4-) introduces steric hindrance, which may affect molecular recognition compared to symmetric analogs like 2,4,6-trifluoro derivatives .

Amino Acid Derivatives with Fluorinated Aromatic Groups

- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid (CAS: 144789-73-1): Replaces fluorine substituents with a single trifluoromethyl (-CF₃) group. The -CF₃ group provides enhanced lipophilicity but lacks the electronic diversity of multiple fluorines .

- 2-Amino-2-(5-chloro-2-fluorophenyl)acetic Acid (CAS: 1040198-59-1): Hybrid chloro-fluoro substitution combines halogen effects. Chlorine increases steric bulk, while fluorine maintains electron withdrawal, creating distinct pharmacodynamic profiles .

Non-Fluorinated Analogues and Hybrid Systems

- Ibotenic Acid ((S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid): A natural neurotoxin with an isoxazole ring instead of a phenyl group. Highlights how heterocyclic systems can confer bioactivity but lack the stability of fluorinated aromatics .

- Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (CAS: AS103310): Methoxy groups introduce electron-donating effects, contrasting with fluorine’s electron withdrawal. This alters solubility and target binding .

Biological Activity

2-amino-2-(2,3,4-trifluorophenyl)acetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound features an amino group and a trifluorophenyl moiety, which contribute to its biochemical interactions. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.

This compound interacts with various enzymes and receptors, modulating biochemical pathways. Its mechanism involves:

- Binding Affinity: The trifluorophenyl group increases binding affinity to specific molecular targets.

- Biochemical Pathway Modulation: It may influence pathways related to inflammation and vascular permeability, making it relevant for conditions like diabetes and cancer.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation at low concentrations (IC50 values in the nanomolar range) by inducing apoptosis and cell cycle arrest in cancerous cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown efficacy in reducing vascular permeability induced by inflammatory cytokines, suggesting potential applications in treating diseases characterized by excessive inflammation .

Neuroprotective Effects

Recent studies highlight the compound's potential as a neuroprotective agent. It has been suggested as a lead compound for treating neurodegenerative disorders due to its ability to penetrate the blood-brain barrier (BBB) and modulate neuroinflammatory processes .

Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their anticancer effects against several cancer cell lines. The results indicated that compounds with the trifluorophenyl moiety exhibited significant cytotoxicity with IC50 values ranging from 0.5 µM to 5 µM against breast and lung cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development into anticancer therapies .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects, researchers tested the compound's ability to prevent TNF-induced endothelial permeability in vitro. The results demonstrated that it effectively reduced permeability by inhibiting aPKC signaling pathways, which are crucial in inflammatory responses. This suggests its potential utility in treating conditions like diabetic retinopathy and other inflammatory diseases .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.